3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-difluoromethylpyrazole with ammonia or an amine source in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The molecular pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
3-Amino-5-methylpyrazole: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-(difluoromethyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3.ClH/c5-4(6)2-1-3(7)9-8-2;/h1,4H,(H3,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCYYPGQUXDYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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